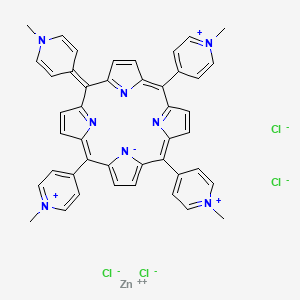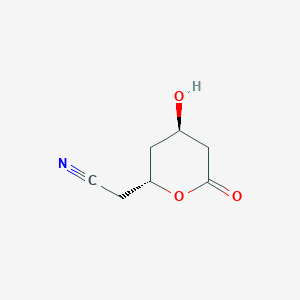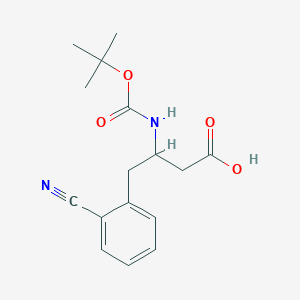
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” is a complex organic compound that features a porphyrin core with zinc as the central metal ion. Porphyrins are a group of heterocyclic macrocycle organic compounds, which play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The unique structure of this compound makes it of interest in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then reacted with a zinc salt, such as zinc acetate, to introduce the zinc ion into the center of the porphyrin ring.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the porphyrin ring or the substituent groups are oxidized.
Reduction: Reduction reactions can occur, particularly at the pyridinium groups, converting them to pyridine.
Substitution: The compound can participate in substitution reactions, where one or more substituent groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-methylated products.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Sensing: It can be used in chemical sensors for detecting metal ions and other analytes.
Biology
Biomimetic Studies: The compound can be used to study the function of natural porphyrins in biological systems.
Drug Delivery: It may be explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound can be used in photodynamic therapy for treating cancer, where it generates reactive oxygen species upon light activation to kill cancer cells.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” exerts its effects involves the interaction of the zinc ion and the porphyrin ring with various molecular targets. The zinc ion can coordinate with other molecules, while the porphyrin ring can participate in electron transfer reactions. These interactions can affect various biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridinium groups.
Iron Porphyrin Complexes: Similar porphyrin core but with iron as the central metal ion.
Copper Porphyrin Complexes: Similar porphyrin core but with copper as the central metal ion.
Uniqueness
The unique feature of “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” is the presence of the 1-methylpyridin-1-ium groups, which can impart distinct electronic and steric properties compared to other porphyrin complexes. This can influence its reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C44H36Cl4N8Zn |
|---|---|
Poids moléculaire |
884.0 g/mol |
Nom IUPAC |
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Clé InChI |
RHJQPWZUPWLVAH-UHFFFAOYSA-J |
SMILES canonique |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)

![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)





![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
